冠状花内酯 D 乙醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

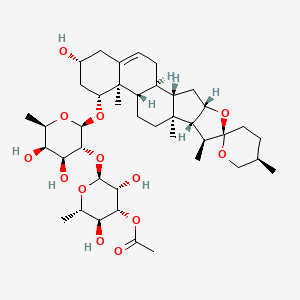

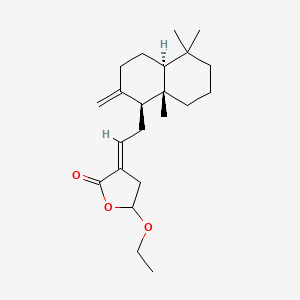

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one is a natural product found in Hedychium coronarium with data available.

科学研究应用

抗炎应用

冠状花内酯 D 乙醚已被确定为一种有效的抗炎剂。研究表明,它在体内测试时可以显着减少炎症。 该化合物通过抑制 NF-κB 激活通路来实现这一点,该通路是炎症反应的关键调节剂 {svg_1}.

抗真菌活性

该化合物已显示出有希望的抗真菌活性,特别是针对白色念珠菌。 其作用机制涉及破坏真菌的细胞壁合成,从而抑制其生长和存活 {svg_2}.

细胞毒性和癌症研究

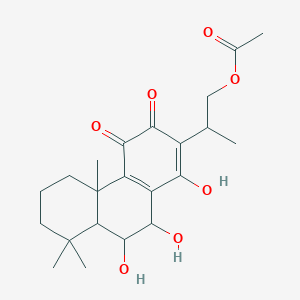

在癌症研究领域,冠状花内酯 D 乙醚因其细胞毒性而被探索。 它已被发现诱导癌细胞凋亡,这是一种程序性细胞死亡过程,使其成为抗癌治疗的潜在候选者 {svg_3}.

镇痛作用

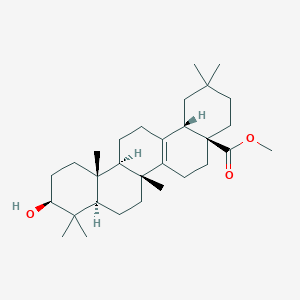

冠状花内酯 D 乙醚的镇痛特性已通过各种体外和体内模型得到验证。 它已被证明通过调节疼痛通路来缓解疼痛,为传统的止痛药提供了一种潜在的替代方案 {svg_4}.

抗糖尿病潜力

研究表明,冠状花内酯 D 乙醚可能在控制糖尿病方面有应用价值。 它可以影响葡萄糖代谢并改善胰岛素敏感性,从而有助于调节血糖水平 {svg_5}.

环境影响和生态毒理学

研究还调查了冠状花内酯 D 乙醚的环境影响,尤其是其对水生生物的毒性。 已发现该化合物会影响某些藻类和大型植物的生长和存活,表明其潜在的生态风险 {svg_6}.

作用机制

Target of Action

The primary target of Coronarin D Ethyl Ether is the transcription factor nuclear factor-κB (NF-κB) . NF-κB is a key mediator of inflammation, apoptosis, invasion, and osteoclastogenesis .

Mode of Action

Coronarin D Ethyl Ether inhibits both constitutive and inducible NF-κB pathway activation . It suppresses the activation of IκBα kinase, leading to the inhibition of IκBα phosphorylation and degradation, and the prevention of p65 nuclear translocation and reporter gene transcription .

Biochemical Pathways

The compound affects the NF-κB activation pathway . It inhibits the NF-κB-regulated gene products involved in cell survival (inhibitor of apoptosis protein 1, Bcl-2, survivin, and tumor necrosis factor receptor-associated factor-2), proliferation (c-myc, cyclin D1, and cyclooxygenase-2), invasion (matrix metalloproteinase-9), and angiogenesis (vascular endothelial growth factor) . Additionally, it promotes astrocytic differentiation through the JAK/STAT signaling pathway .

Pharmacokinetics

It’s known that the compound is a natural diterpenoid found in the rhizomes of hedychium coronarium .

Result of Action

The suppression of NF-κB-regulated gene products by Coronarin D Ethyl Ether enhances apoptosis induced by TNF and chemotherapeutic agents, suppresses TNF-induced cellular invasion, and abrogates receptor activator of NF-κB ligand-induced osteoclastogenesis . It also markedly promotes the differentiation of Neural Stem Cells (NSCs) into astrocytes .

属性

CAS 编号 |

138965-89-6 |

|---|---|

分子式 |

C22H34O3 |

分子量 |

346.5 g/mol |

IUPAC 名称 |

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |

InChI |

InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3 |

InChI 键 |

HUJJMXMBEMUVOX-UHFFFAOYSA-N |

SMILES |

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |

规范 SMILES |

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |

外观 |

Oil |

同义词 |

Coronarin D ethyl ether |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyanomethyl)-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide](/img/new.no-structure.jpg)